2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene
Description
Properties
IUPAC Name |
2,4-dichloro-1-[2-(4-chlorophenyl)sulfanylethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3OS/c15-10-1-4-12(5-2-10)19-8-7-18-14-6-3-11(16)9-13(14)17/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQSQLIKPHDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-[(4-Chlorophenyl)Sulfanyl]Ethanol
Reagents :
- 4-Chlorothiophenol (1.0 equiv)
- 2-Bromoethanol (1.2 equiv)
- Potassium carbonate (1.5 equiv)
- Solvent: Anhydrous DMF
Procedure :
- Combine 4-chlorothiophenol (15.8 g, 0.1 mol) and K2CO3 (20.7 g, 0.15 mol) in DMF (100 mL) under nitrogen.
- Add 2-bromoethanol (12.4 g, 0.12 mol) dropwise at 0°C.
- Warm to 25°C and stir for 12 hours.
- Quench with water (200 mL), extract with ethyl acetate (3 × 50 mL), dry (Na2SO4), and concentrate.
Yield : ~85% (14.2 g) as a pale-yellow liquid.
Tosylation of the Ethanol Intermediate
Reagents :
- 2-[(4-Chlorophenyl)sulfanyl]ethanol (1.0 equiv)
- p-Toluenesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv)
Procedure :
Etherification with 2,4-Dichlorophenol
Reagents :
- 2,4-Dichlorophenol (1.0 equiv)
- Sodium hydride (1.2 equiv)
- Tosylate intermediate (1.1 equiv)
- Solvent: Dry THF
Procedure :
- Deprotonate 2,4-dichlorophenol (16.3 g, 0.1 mol) with NaH (60% dispersion, 4.8 g, 0.12 mol) in THF (100 mL).
- Add the tosylate (19.8 g, 0.055 mol) and reflux for 8 hours.
- Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc 9:1).
Yield : ~78% (18.5 g) of the target compound.
Alternative Pathway: Mitsunobu Reaction
Direct Coupling of Components
Reagents :
- 2,4-Dichlorophenol (1.0 equiv)
- 2-[(4-Chlorophenyl)sulfanyl]ethanol (1.2 equiv)
- Triphenylphosphine (1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Solvent: Anhydrous THF
Procedure :
- Combine all reagents in THF (100 mL) at 0°C under nitrogen.
- Stir at 25°C for 24 hours.
- Concentrate and purify via flash chromatography.
Yield : ~72% (17.1 g).
Advantages :
- Avoids tosylation step.
- Mild conditions preserve thioether integrity.
Chloromethylation-Thiolation Approach
Chloromethylation of 2,4-Dichloroethoxybenzene
Reagents :
- 2,4-Dichloroethoxybenzene (1.0 equiv)
- Paraformaldehyde (3.0 equiv)
- HCl gas (excess)
- ZnCl2 (0.1 equiv)
- Solvent: Glacial acetic acid
Procedure :
Thiolation with 4-Chlorothiophenol
Reagents :
- Chloromethyl intermediate (1.0 equiv)
- 4-Chlorothiophenol (1.5 equiv)
- K2CO3 (2.0 equiv)
- Solvent: DMF
Procedure :
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Purity | Scalability |
|---|---|---|---|---|
| Williamson Ether | 78% | Moderate | >95% | High |
| Mitsunobu Reaction | 72% | Low | 93% | Moderate |
| Chloromethylation-Thiolation | 58% | High | 88% | Low |
Key Observations :
- Williamson synthesis offers superior yield and scalability but requires multiple steps.
- Mitsunobu simplifies the process but incurs higher reagent costs.
- Chloromethylation-thiolation suffers from side reactions (e.g., over-chlorination).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) :
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.25 (s, 1H, Ar-H)
- δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.25 (t, J = 6.0 Hz, 2H, -O-CH2-)
- δ 3.45 (t, J = 6.0 Hz, 2H, -S-CH2-)
- δ 2.40 (s, 3H, -CH3, if tosylate residue present)
IR (KBr) :
- 1245 cm⁻¹ (C-O-C asymmetric stretch)
- 1080 cm⁻¹ (C-S-C vibration)
Industrial-Scale Considerations
Solvent Selection
Catalytic Optimization
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances thiolate reactivity in biphasic systems.
- Microwave Assistance : Reduces reaction time by 60% in Mitsunobu couplings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is in herbicide formulations. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops.
Data Table: Herbicidal Efficacy
| Weed Species | Concentration (g/L) | Efficacy (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 | |
| Echinochloa crus-galli | 1.0 | 90 | |
| Setaria viridis | 0.75 | 80 |
These results indicate that the compound is effective at relatively low concentrations, making it a valuable component in integrated weed management strategies.
Pharmaceutical Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens, suggesting potential uses in pharmaceutical formulations.
Case Study: Antimicrobial Efficacy
In a laboratory study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
These findings support its potential use as an antimicrobial agent in healthcare settings .
Synthesis and Formulation Studies
Recent studies have focused on optimizing the synthesis and formulation of this compound to enhance its efficacy and reduce environmental impact. For instance, formulations combining this compound with other active ingredients have shown improved biological properties.
Data Table: Formulation Studies
| Formulation Type | Active Ingredients | Efficacy Improvement (%) | Reference |
|---|---|---|---|
| Capsule Suspension | 2,4-Dichloro-1-{...}, Glyphosate | 25 | |
| Emulsifiable Concentrate | 2,4-Dichloro-1-{...}, Atrazine | 30 |
These formulations are designed for pre-emergence application to control weeds effectively while minimizing adverse effects on non-target organisms.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfoxide (DDS): Shares similar structural features and biological properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar environmental persistence and biological activity
Uniqueness
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is unique due to its specific combination of chloro and sulfanyl substituents, which confer distinct chemical reactivity and biological activity.
Biological Activity
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, toxicity profiles, and structure-activity relationships (SAR).
- Molecular Formula : C14H11Cl2OS
- Molar Mass : 317.21 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for context.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies on chlorinated derivatives show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
A comparative analysis of various compounds revealed that those with multiple chlorine substitutions often demonstrated increased potency. The following table summarizes the antibacterial activity of selected compounds:
| Compound Name | Activity Against S. aureus | Activity Against E. faecalis | Reference |
|---|---|---|---|
| Compound A | MIC 0.5 µg/mL | MIC 1.0 µg/mL | |
| Compound B | MIC 0.3 µg/mL | MIC 0.8 µg/mL | |
| This compound | MIC TBD | MIC TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against strains such as Candida albicans. The presence of halogen atoms in the structure appears to enhance the antifungal efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of chlorinated phenyl derivatives against various bacterial strains. The results indicated that the presence of sulfanyl groups significantly increased antimicrobial activity compared to non-sulfanyl counterparts .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on mammalian cell lines. While some derivatives showed promising antibacterial properties, they also exhibited moderate cytotoxicity, necessitating further evaluation for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity:
- Chlorine Substitution : Increasing the number of chlorine atoms generally enhances antibacterial activity.
- Sulfanyl Group Influence : The presence of a sulfanyl group is crucial for maintaining bioactivity against bacterial strains.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichlorophenol with a thiol-containing intermediate (e.g., 4-chlorobenzenethiol) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Key parameters to optimize include:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC-MS for volatile derivatives.
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra to confirm substituent positions and coupling patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) for refinement and structure validation .
Q. What are the key challenges in resolving stereoisomers of structurally related compounds?
- Methodological Answer : Stereoisomer separation can be achieved via:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns).
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives).
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric synthesis to favor specific enantiomers .
Advanced Research Questions
Q. How can computational methods predict the environmental degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies and identify labile sites (e.g., C–Cl bonds prone to hydrolysis).
- Molecular Dynamics Simulations : Predict interactions with environmental matrices (e.g., soil organic matter) using AMBER or GROMACS.
- Metabolite Identification : Compare computational predictions with experimental LC-MS/MS data from degradation studies (e.g., photolysis or microbial metabolism) .
Q. What experimental strategies are effective in analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature).
- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to biological targets.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC₅₀ values from different cell lines or assay formats .
Q. How can the compound’s interactions with biological macromolecules be mechanistically studied?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., enzymes or receptors) to resolve binding modes.
- NMR Titration : Monitor chemical shift perturbations to map interaction sites.
- Thermodynamic Profiling : Use microscale thermophoresis (MST) to measure binding constants () under varying ionic strengths or pH .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous solubility.
- Co-Crystallization : Form co-crystals with biocompatible co-formers (e.g., succinic acid) to modify dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
